4-Methyl-2-oxo-3,4-dihydro-2H-benzo-[1,4]oxazine-6-sulfonyl chloride
Overview
Description
4-Methyl-2-oxo-3,4-dihydro-2H-benzo-[1,4]oxazine-6-sulfonyl chloride is a useful research compound. Its molecular formula is C9H8ClNO4S and its molecular weight is 261.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
Research has shown innovative approaches in synthesizing methylene acetals and sulfonated benzo[d][1,3]oxazines. A study by Guobiao Chu et al. (2009) introduces an efficient synthesis of benzyl chlorides and methylene acetals, proposing a plausible mechanism based on experiments, highlighting the compound's utility in organic synthesis Chu, G., Zhang, Y., Li, C., & Zhang, Y. (2009). Another research by P. Natarajan et al. (2021) demonstrates the use of a persulfate-activated charcoal mixture for the synthesis of sulfonated benzo[d][1,3]oxazines from N-(2-vinylphenyl)amides and thiols, employing an eco-friendly oxidant Natarajan, P., Priya, & Chuskit, D. (2021).
Material Science Applications
In the field of material science, Yanfang Liu et al. (2010) explored the thermally activated polymerization behavior of a difunctional benzoxazine monomer derived from bisphenol-S, aniline, and formaldehyde. Their research provides critical insights into the polymerization kinetics and the resulting material's thermal properties, indicating potential applications in advanced material development Liu, Y., Yue, Z., & Gao, J.-g. (2010).
Properties
IUPAC Name |
4-methyl-2-oxo-3H-1,4-benzoxazine-6-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4S/c1-11-5-9(12)15-8-3-2-6(4-7(8)11)16(10,13)14/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKHPZZELRZIEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)OC2=C1C=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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